molecular formula C36H60O10 B1436153 Notoginsenoside T1 CAS No. 343962-53-8

Notoginsenoside T1

Cat. No.: B1436153
CAS No.: 343962-53-8
M. Wt: 652.9 g/mol
InChI Key: OUICDHFBMJCDTL-YECPWMCXSA-N
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Description

Notoginsenoside T1 is a triterpenoid saponin derived from the roots of Panax notoginseng, a traditional Chinese medicinal herb. This compound is known for its diverse pharmacological properties, including anti-inflammatory, antioxidant, and cardioprotective effects .

Chemical Reactions Analysis

Types of Reactions

Notoginsenoside T1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and catalysts. The reaction conditions often involve controlled temperatures and pH levels to ensure optimal yields and purity of the products.

Major Products Formed

The major products formed from the reactions of this compound include various hydroxylated and glycosylated derivatives, which exhibit enhanced biological activities .

Comparison with Similar Compounds

Notoginsenoside T1 is structurally similar to other ginsenosides such as notoginsenoside R1, ginsenoside Rg3, and ginsenoside Rh2. it is unique in its specific molecular structure and pharmacological profile. Unlike other ginsenosides, this compound has been shown to have a higher potency in certain biological activities, such as cardioprotection and anti-inflammatory effects .

List of Similar Compounds

  • Notoginsenoside R1
  • Ginsenoside Rg3
  • Ginsenoside Rh2

Properties

CAS No.

343962-53-8

Molecular Formula

C36H60O10

Molecular Weight

652.9 g/mol

IUPAC Name

(2R,3R,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-17-[(E)-4-(3,3-dimethyloxiran-2-yl)-4-hydroxybut-2-en-2-yl]-3,12-dihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C36H60O10/c1-17(13-20(39)30-33(4,5)46-30)18-9-12-35(7)25(18)19(38)14-23-34(6)11-10-24(40)32(2,3)29(34)21(15-36(23,35)8)44-31-28(43)27(42)26(41)22(16-37)45-31/h13,18-31,37-43H,9-12,14-16H2,1-8H3/b17-13+/t18-,19-,20?,21+,22-,23-,24+,25+,26-,27+,28-,29+,30?,31-,34-,35-,36-/m1/s1

InChI Key

OUICDHFBMJCDTL-YECPWMCXSA-N

Isomeric SMILES

C/C(=C\C(C1C(O1)(C)C)O)/[C@H]2CC[C@@]3([C@@H]2[C@@H](C[C@H]4[C@]3(C[C@@H]([C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)O)C

SMILES

CC(=CC(C1C(O1)(C)C)O)C2CCC3(C2C(CC4C3(CC(C5C4(CCC(C5(C)C)O)C)OC6C(C(C(C(O6)CO)O)O)O)C)O)C

Canonical SMILES

CC(=CC(C1C(O1)(C)C)O)C2CCC3(C2C(CC4C3(CC(C5C4(CCC(C5(C)C)O)C)OC6C(C(C(C(O6)CO)O)O)O)C)O)C

Origin of Product

United States

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